molecular formula C9H9ClN4 B1452634 5-(1-chloroethyl)-1-phenyl-1H-tetrazole CAS No. 858483-92-8

5-(1-chloroethyl)-1-phenyl-1H-tetrazole

Cat. No. B1452634
CAS RN: 858483-92-8
M. Wt: 208.65 g/mol
InChI Key: NDGJFKRTKOOXHR-UHFFFAOYSA-N
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Description

The compound “5-(1-chloroethyl)-1-phenyl-1H-tetrazole” is a tetrazole derivative. Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom . They are known for their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of “5-(1-chloroethyl)-1-phenyl-1H-tetrazole” would consist of a tetrazole ring attached to a phenyl group and a chloroethyl group . The exact structure and properties would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The chemical reactions involving “5-(1-chloroethyl)-1-phenyl-1H-tetrazole” would depend on the reaction conditions and the other reactants involved. Tetrazoles are known to undergo a variety of reactions, including substitution and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(1-chloroethyl)-1-phenyl-1H-tetrazole” would depend on its specific molecular structure. Factors that could influence these properties include the size and shape of the molecule, the types and arrangement of its functional groups, and its electronic structure .

Scientific Research Applications

Medicinal Chemistry: Antitumor Agent Synthesis

This compound has been explored for its potential in synthesizing novel antitumor agents. Its structure, which resembles that of triazenes and nitrosoureas, has shown promise in the development of drugs with broad-spectrum antitumor activity. The compound’s ability to form stable intermediates makes it a candidate for creating more effective and less toxic chemotherapeutic agents .

Pharmacology: Drug Metabolism Research

This compound could play a role in pharmacological studies related to drug metabolism. Its structural features may allow it to act as a metabolite analog, helping researchers to elucidate metabolic pathways and the effects of various drugs on the human body .

Mechanism of Action

The mechanism of action of “5-(1-chloroethyl)-1-phenyl-1H-tetrazole” would depend on its specific biological or chemical activity. For example, many tetrazole derivatives are known to have antimicrobial, anticancer, and anti-inflammatory activities .

Safety and Hazards

The safety and hazards associated with “5-(1-chloroethyl)-1-phenyl-1H-tetrazole” would depend on its specific physical and chemical properties. Like all chemicals, it should be handled with appropriate safety precautions to prevent exposure and minimize risk .

Future Directions

The future research directions for “5-(1-chloroethyl)-1-phenyl-1H-tetrazole” would depend on its potential applications. Given the wide range of biological activities exhibited by tetrazole derivatives, it could be a promising area for further study .

properties

IUPAC Name

5-(1-chloroethyl)-1-phenyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4/c1-7(10)9-11-12-13-14(9)8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGJFKRTKOOXHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=NN1C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-chloroethyl)-1-phenyl-1H-1,2,3,4-tetrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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